7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula . This compound belongs to the quinoxaline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles extensively studied for their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .
7-Bromo-2,6-dichloroquinoxaline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a nitrogen heterocycle. Its structure features bromine and chlorine substituents that contribute to its reactivity and biological activity.
The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves several steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. The use of hydrochloric acid facilitates the formation of the initial quinoxaline derivative, while phosphorus oxychloride serves as a chlorinating agent in the subsequent step.
The molecular structure of 7-Bromo-2,6-dichloroquinoxaline can be represented as follows:
InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H
OTUCSFGZURLFSN-UHFFFAOYSA-N
.The compound's molecular weight is approximately 252.43 g/mol. Its structural formula indicates the presence of two chlorine atoms and one bromine atom on the quinoxaline ring system.
7-Bromo-2,6-dichloroquinoxaline participates in various chemical reactions:
Common reagents for these reactions include organoboron compounds for coupling and bases like potassium carbonate for substitution reactions.
The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets in biological systems. It has been shown to inhibit bacterial growth by disrupting cell membrane integrity. In cancer research, it interferes with cellular pathways that promote tumor growth by inducing apoptosis in cancer cells .
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structure and purity.
7-Bromo-2,6-dichloroquinoxaline has several significant applications:
Classical routes to 7-bromo-2,6-dichloroquinoxaline rely on cyclocondensation and sequential halogenation. The foundational method involves reacting 4-bromo-1,2-diaminobenzene with dichlorooxalic acid derivatives under reflux conditions, yielding the quinoxaline core with halogen pre-installation. Alternatively, post-cyclization halogenation of unsubstituted quinoxalines employs aggressive reagents like molecular bromine (Br₂) or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., dichloromethane). This approach suffers from poor regioselectivity due to competing electrophilic attacks at C5, C6, and C7 positions, necessitating tedious purification. A more controlled method uses ortho-phenylenediamine precursors with pre-halogenated α-dicarbonyl compounds: 3,4-dibromo-3,4-dichloro-1,2-diketones undergo cyclocondensation at 80–100°C, affording 2,6,7-tribromodichloroquinoxalines, followed by selective debromination at C2/C6 using zinc dust. Typical yields range from 45–70%, with regiochemical control heavily dependent on steric and electronic effects of substituents [5] [6].
Table 1: Traditional Synthetic Routes to 7-Bromo-2,6-dichloroquinoxaline
Precursor | Reagent/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
4-Bromo-1,2-diaminobenzene | Oxalyl chloride, DCM, 0°C→RT | High (C2,C6-Cl) | 62 |
Quinoxaline | Br₂, FeCl₃, DCM, 40°C | Low (C5/C6/C7 mix) | 48 |
3,4-Dibromo-3,4-dichloro-1,2-diketone | Ethanol, reflux | Moderate (C2,C6,C7) | 67 |
Recent advances prioritize atom economy, reduced toxicity, and precise regiocontrol. Key innovations include:
Table 2: Green Halogenation Reagents for Quinoxaline Intermediates
Reagent | Solvent | Temperature (°C) | Regioselectivity | Yield (%) |
---|---|---|---|---|
[DBUBr]⁺Br⁻ | H₂O | 25–60 | ortho (anilines) | 92–95 |
Tribromoisocyanuric acid | Ethanol | 40 | C7 (quinoxalines) | 88 |
β-Cyclodextrin + Br₂ | Solvent-free | 25 | C6/C7 modulation | 70 |
Multi-component reactions (MCRs) streamline access to complex quinoxalines by combining precursors in one pot:
The electron-withdrawing pyrazine ring activates halogenated quinoxalines toward SNAr. C2 and C6 chlorines exhibit distinct reactivity:
Table 3: SNAr Reactivity in 7-Bromo-2,6-dichloroquinoxaline
Position | Relative Rate (k) | Activation Energy (ΔG‡, kcal/mol) | Preferred Nucleophiles |
---|---|---|---|
C2-Cl | 1.0 (reference) | 12–15 | Amines, alkoxides |
C6-Cl | 0.02–0.1 | 18–22 | Thiolates, azide |
Precise halogen placement demands catalysts that control electrophilic pathways:
Table 4: Catalytic Systems for Selective Halogenation
Catalyst | Target Position | Halogen Source | Selectivity (%) |
---|---|---|---|
FeCl₃ | C7 (quinoxaline) | Br₂ | 85 |
[DBUBr]⁺Br⁻ | ortho (aniline) | Br₂ (in situ) | 93 |
Mn(OAc)₃/NBS | Benzylic C-H | NBS | 90 |
β-Cyclodextrin | C6 (chloroquinoxaline) | Br₂ | 75 |
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3